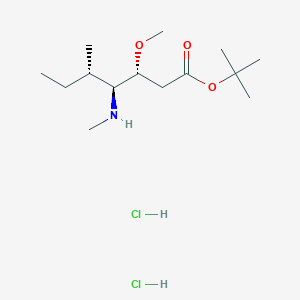
tert-Butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate dihydrochloride is a complex organic compound with a unique structure that includes a tert-butyl group, a methoxy group, and a methylamino group
Preparation Methods
The synthesis of tert-Butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate dihydrochloride typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the use of N-tert-butoxycarbonyl-L-isoleucinal and allyl bromide as raw materials to prepare a crude product with higher diastereoselectivity . The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry and purity of the final product.
Chemical Reactions Analysis
tert-Butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where reagents like alkyl halides or sulfonates are used. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
tert-Butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s tert-butyl group and other functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to changes in biochemical pathways and physiological responses, making it a useful tool for studying cellular processes.
Comparison with Similar Compounds
tert-Butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate dihydrochloride can be compared with other similar compounds, such as:
- tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-phenyl-1-pyrrolidinecarboxylate
- tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-phenyl-1-pyrrolidinecarboxylate These compounds share some structural similarities but differ in their functional groups and overall reactivity. The unique combination of functional groups in this compound gives it distinct chemical properties and potential applications.
Properties
Molecular Formula |
C14H31Cl2NO3 |
|---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate;dihydrochloride |
InChI |
InChI=1S/C14H29NO3.2ClH/c1-8-10(2)13(15-6)11(17-7)9-12(16)18-14(3,4)5;;/h10-11,13,15H,8-9H2,1-7H3;2*1H/t10-,11+,13-;;/m0../s1 |
InChI Key |
FIEIOLGUDILWGA-IEVMAPAHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)OC(C)(C)C)OC)NC.Cl.Cl |
Canonical SMILES |
CCC(C)C(C(CC(=O)OC(C)(C)C)OC)NC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















